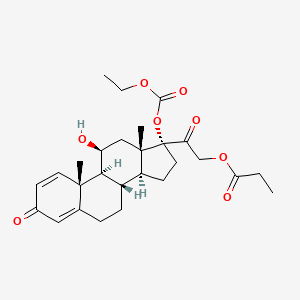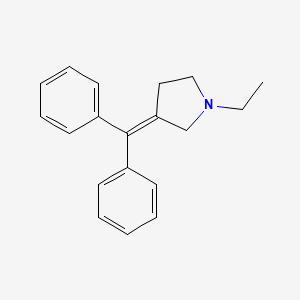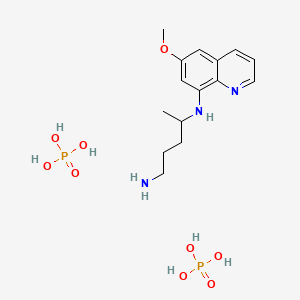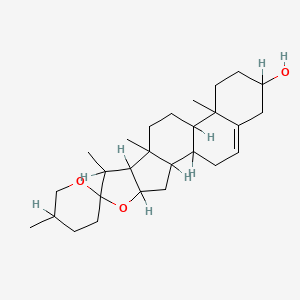
Yamogenin
Overview
Description
Yamogenin, also known as Neodiosgenin, is a diastereomer of diosgenin . It is found in plants like Trigonella foenum-graecum, Asparagus officinalis, and Dioscorea collettii . It has been identified as the compound responsible for the anti-hyperlipidemic effect of fenugreek .
Synthesis Analysis
Yamogenin inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes . It has been found to inhibit triacylglyceride (TG) accumulation and suppress the mRNA expression of fatty acid synthesis-related genes .Molecular Structure Analysis
Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is a stereoisomer of diosgenin .Chemical Reactions Analysis
Yamogenin has been found to inhibit TG accumulation in HepG2 hepatocytes and suppress the mRNA expression of fatty acid synthesis-related genes . It also antagonizes the activation of the liver X receptor (LXR) in luciferase ligand assay .Physical And Chemical Properties Analysis
Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is soluble in ethanol .Scientific Research Applications
Cancer Research Cytotoxic Effects
Yamogenin has been studied for its cytotoxic effects on various cancer cell lines. For instance, it showed a significant cytotoxic effect on AGS gastric cancer cells, indicating its potential as an anti-cancer agent .
Antioxidant Properties
Research has also highlighted yamogenin’s moderate in vitro antioxidant potential, which could be beneficial in combating oxidative stress-related diseases .
Anti-inflammatory Activity
The compound’s ability to inhibit protein denaturation suggests anti-inflammatory properties, which could have therapeutic applications in inflammatory diseases .
Cell Cycle Arrest Mechanism
Another study focused on yamogenin-induced cell cycle arrest, which is a crucial aspect of its anti-cancer activity. Understanding this mechanism can lead to the development of new cancer therapies .
Steroidal Saponin Source
As a steroidal saponin found in plants like Asparagus officinalis and Dioscorea collettii, yamogenin can be explored for its role in plant defense mechanisms and potential agricultural applications .
Mechanism of Action
Target of Action
Yamogenin, a steroidal saponin, primarily targets human ovarian cancer cells . It has been shown to have a significant cytotoxic effect on SKOV-3 cells .
Mode of Action
Yamogenin interacts with its targets by inducing cell cycle arrest and apoptosis . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid . The Tumor Necrosis Factor (TNF) Receptor Superfamily Members (TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, and TNFRSF25), Fas Associated via Death Domain (FADD), and Death Effector Domain Containing 2 (DEDD2) were significantly upregulated .
Biochemical Pathways
Yamogenin affects both the extrinsic and mitochondrial-intrinsic pathways . It induces apoptosis in ovarian cancer cells, with mitochondrial membrane depolarization, ROS production, and caspase-9/3/7 activation observed in the intrinsic mitochondrial pathway . The extrinsic pathway involves upregulation of sensitivity to extracellular stimulation such as TNF family and death signaling .
Pharmacokinetics
It is known that yamogenin is a steroidal saponin that occurs in trigonella foenum-graecum, asparagus officinalis, and dioscorea collettii . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
Yamogenin has a cytotoxic activity in SKOV-3 cells with an IC 50 value of 23.90 ± 1.48 µg/mL and strongly inhibits the cell cycle in the sub-G1 phase . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid .
Future Directions
The antitumor effect of Yamogenin is still little known, and the mechanism of action has not been determined . Future experiments are planned to examine the effects of a yamogenin-containing diet using an obesity mouse model . The structural difference between yamogenin and diosgenin would be important for the inhibition of LXR activation .
properties
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-CAKNJAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903922 | |
| Record name | Yamogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yamogenin | |
CAS RN |
512-06-1 | |
| Record name | Yamogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodiosgenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yamogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YAMOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







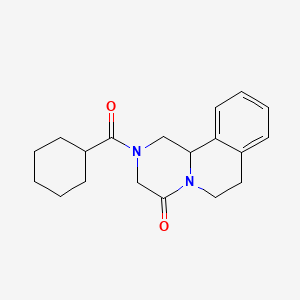

![5,5-Dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid](/img/structure/B1678091.png)

